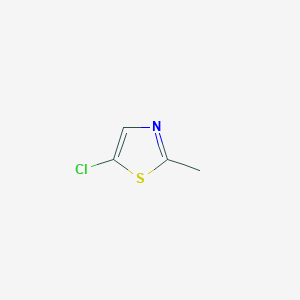

5-chloro-2-methyl-1,3-thiazole

Description

Properties

IUPAC Name |

5-chloro-2-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c1-3-6-2-4(5)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJJLARZUXETGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methyl-1,3-thiazole typically involves the reaction of 2-chloropropenyl isothiocyanate with a solvent like chloroform. The reaction is carried out by adding thionyl chloride dropwise while maintaining the internal temperature at 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated under reduced pressure to obtain the product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Substitution: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activity

5-Chloro-2-methyl-1,3-thiazole has been investigated for its potential as an antimicrobial and antifungal agent. Studies have shown that it exhibits significant activity against a range of pathogens, making it a candidate for the development of new antibiotics and antifungal treatments. For example, derivatives of this compound have been evaluated for their efficacy against human pathogenic fungi and bacteria, demonstrating promising results in vitro.

Anticancer Properties

Research indicates that this compound derivatives possess anticancer properties. A notable study evaluated the cytotoxic effects of these derivatives on various human cancer cell lines, including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cells. The results suggested substantial cytotoxicity, indicating potential for development as anticancer agents. Molecular docking studies have also revealed that these compounds can effectively inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation.

Agricultural Applications

Pesticides and Herbicides

In agriculture, thiazole derivatives are explored for their potential as pesticides and herbicides. The compound's ability to disrupt metabolic processes in pests makes it a valuable candidate for developing new agricultural chemicals. Studies have shown that certain thiazole derivatives exhibit herbicidal activity against common agricultural weeds.

Industrial Applications

Preservatives in Cosmetics and Personal Care Products

this compound is used as a preservative in various cosmetic formulations due to its antimicrobial properties. It helps prevent microbial growth in products like lotions, creams, and shampoos, extending their shelf life and ensuring safety for consumers.

Material Science

The compound is also utilized in the synthesis of new materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their functionality.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of several thiazole derivatives against liver cancer cell lines. The findings indicated that some derivatives achieved IC50 values comparable to established chemotherapeutic agents like doxorubicin, suggesting their potential as effective anticancer drugs.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of this compound against clinically relevant pathogens. The study reported that the compound exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against bacteria and fungi |

| Anticancer Agent | Significant cytotoxicity in cancer cells | |

| Agriculture | Pesticides | Herbicidal activity against weeds |

| Industrial | Preservatives | Extended shelf life in cosmetics |

| Material Synthesis | Enhanced electronic properties |

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential antitumor activity .

Comparison with Similar Compounds

Key Observations :

- Amino groups at C2 (e.g., 2-amino-1,3-thiazoles) facilitate hydrogen bonding, critical for target binding in antimicrobial agents .

Key Observations :

Table: Comparative Properties of Selected Thiazoles

*Inferred from structurally related sulfonyl derivatives in .

Biological Activity

5-Chloro-2-methyl-1,3-thiazole is a member of the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₄H₄ClN₁S and a molecular weight of 147.61 g/mol. The thiazole ring structure contributes to its reactivity and biological properties.

Thiazole derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : Thiazoles have been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes. They interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death.

- Cytotoxic Effects : Research indicates that thiazole derivatives can induce cytotoxicity against cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound display significant antiproliferative effects against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Various studies have reported that thiazole derivatives exhibit potent anticancer properties. For example, certain derivatives showed IC50 values ranging from 0.4 to 2.2 μM against prostate cancer cells . The presence of electronegative groups such as chlorine at specific positions on the thiazole ring enhances this activity .

- Antimicrobial and Antifungal Properties : Thiazoles are recognized for their broad-spectrum antimicrobial efficacy. They have been employed as biocides in commercial products due to their effectiveness against a variety of pathogens .

- Anti-inflammatory Effects : Thiazole derivatives have also been studied for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by inflammation .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of synthesized thiazole derivatives against three human cancer cell lines using the MTT assay. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values as low as 10 μM, suggesting their potential as lead compounds in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested various thiazole derivatives against resistant strains of bacteria. The findings revealed that some compounds maintained efficacy even against antibiotic-resistant strains, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities of Thiazole Derivatives

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches in amides at ~1650 cm⁻¹, C-Cl vibrations near 700 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals substituent environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in thiazole rings at δ ~7.5 ppm). ¹³C NMR confirms ring connectivity .

- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., N–H···N hydrogen bonds stabilizing dimers). Use SHELX software for structure refinement .

How can reaction yields be improved in the synthesis of complex thiazole-containing hybrids?

Q. Advanced Research Focus

- Catalyst Optimization : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 enhance reaction efficiency by reducing side reactions in amide coupling .

- Solvent Selection : Polar aprotic solvents (e.g., pyridine, DMF) favor nucleophilic substitution, while PEG-400 improves solubility in multi-step syntheses .

- Temperature Control : Maintain 70–80°C for exothermic reactions to prevent decomposition .

What strategies resolve contradictions in reported synthesis methods for this compound analogs?

Advanced Research Focus

Discrepancies often arise from competing reaction pathways (e.g., chlorination vs. oxidation). To address this:

- Mechanistic Studies : Use DFT calculations to evaluate energy barriers for competing pathways.

- Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., sulfonic acid derivatives in SOCl₂-mediated reactions) .

- Comparative Testing : Replicate methods under varying conditions (e.g., acidic vs. basic media for SOCl₂ reactions) to assess reproducibility .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Focus

The electron-withdrawing chlorine atom at position 5 activates the thiazole ring for electrophilic substitution, while the methyl group at position 2 sterically hinders ortho positions. This directs reactivity toward:

- Buchwald-Hartwig Amination : Coupling with aryl halides at the C4 position, facilitated by Pd catalysts .

- Suzuki-Miyaura Cross-Coupling : Requires deprotonation at C5 for boron reagent insertion .

What computational tools are recommended for modeling the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PFOR enzyme inhibition via amide conjugation ).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with antimicrobial activity .

- MD Simulations : Analyze stability of thiazole-protein complexes over 100-ns trajectories (e.g., GROMACS) .

How do intermolecular interactions in crystalline this compound derivatives affect their physicochemical properties?

Advanced Research Focus

Hydrogen-bonding networks (e.g., N1–H1···N2 interactions) form centrosymmetric dimers, enhancing thermal stability . Non-classical C–H···F/O interactions further stabilize crystal packing, influencing solubility and melting points. Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions .

What are the challenges in scaling up laboratory-scale syntheses of this compound derivatives?

Q. Advanced Research Focus

- Exotherm Management : Gradual reagent addition and jacketed reactors prevent thermal runaway in SOCl₂-mediated chlorinations .

- Purification at Scale : Replace column chromatography with continuous crystallization or centrifugal partition chromatography .

- Waste Minimization : Recycle PEG-400 solvents via distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.